(3'-Methoxy[1,1'-biphenyl]-2-yl)methanamine
Overview
Description
(3’-Methoxy[1,1’-biphenyl]-2-yl)methanamine is an organic compound with the molecular formula C14H15NO It is a derivative of biphenyl, where a methoxy group is attached to the third carbon of one phenyl ring, and a methanamine group is attached to the second carbon of the other phenyl ring
Mechanism of Action
Target of Action
Based on its structural similarity to other compounds, it may interact with certain receptors or enzymes in the body .
Mode of Action
It’s possible that it interacts with its targets in a similar manner to related compounds, potentially acting as an agonist or antagonist .
Biochemical Pathways
It’s plausible that it could influence pathways related to its target receptors or enzymes .
Pharmacokinetics
Based on its structural similarity to other compounds, it might be primarily metabolized in the liver and excreted via the kidneys .
Result of Action
Based on its structural similarity to other compounds, it might induce changes in cellular signaling or metabolic processes .
Action Environment
Environmental factors such as pH, temperature, and the presence of other substances could potentially influence the action, efficacy, and stability of (3’-Methoxy[1,1’-biphenyl]-2-yl)methanamine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3’-Methoxy[1,1’-biphenyl]-2-yl)methanamine typically involves the following steps:
Industrial Production Methods
Industrial production of (3’-Methoxy[1,1’-biphenyl]-2-yl)methanamine follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
(3’-Methoxy[1,1’-biphenyl]-2-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Substitution: Nucleophiles like halides, thiols, or amines can be used in substitution reactions.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Amines.
Substitution: Various substituted biphenyl derivatives.
Scientific Research Applications
(3’-Methoxy[1,1’-biphenyl]-2-yl)methanamine has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
3-Methoxyphenethylamine: Similar structure but with an ethylamine side chain instead of a methanamine group.
4’-Methoxy[1,1’-biphenyl]-4-methanamine: Similar structure but with the methoxy group at the fourth position.
Uniqueness
(3’-Methoxy[1,1’-biphenyl]-2-yl)methanamine is unique due to the specific positioning of the methoxy and methanamine groups, which can influence its reactivity and interactions with other molecules. This unique structure can lead to distinct chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
[2-(3-methoxyphenyl)phenyl]methanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c1-16-13-7-4-6-11(9-13)14-8-3-2-5-12(14)10-15/h2-9H,10,15H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBKCWOTWIUGAPY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC=CC=C2CN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601281580 | |
Record name | 3′-Methoxy[1,1′-biphenyl]-2-methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601281580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
946726-86-9 | |
Record name | 3′-Methoxy[1,1′-biphenyl]-2-methanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=946726-86-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3′-Methoxy[1,1′-biphenyl]-2-methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601281580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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